5-Methyl-1H-pyrazolo[3,4-B]pyridine
Overview
Description
5-Methyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to these compounds, making them of significant interest in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
5-Methyl-1H-pyrazolo[3,4-B]pyridine primarily targets Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities . For instance, one of the synthesized pyrazolo[3,4-B]pyridine derivatives showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line . This interaction results in changes in the cellular processes controlled by these kinases, potentially leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound can disrupt these pathways, affecting the cellular processes they regulate .
Pharmacokinetics
The compound possesses good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of TRK activities and the disruption of downstream signal transduction pathways . This can lead to the inhibition of cancer cell proliferation .
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-pyrazolo[3,4-B]pyridine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the active site of these enzymes, this compound can modulate their activity, leading to changes in cellular processes. Additionally, this compound has been found to interact with cytochrome P450 isoforms, affecting their metabolic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cell lines, such as the Km-12 cell line, by targeting TRKs and disrupting downstream signaling pathways . This inhibition leads to reduced cell growth and increased apoptosis. Furthermore, the compound’s interaction with cytochrome P450 isoforms can alter the metabolism of other compounds within the cell, impacting overall cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways . By inhibiting these kinases, this compound can suppress cell proliferation and induce apoptosis in cancer cells. Additionally, the compound’s interaction with cytochrome P450 isoforms can lead to changes in the expression of genes involved in metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also have biological activity, which can complicate the interpretation of long-term studies. The compound’s effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, have been observed to persist over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit TRKs and reduce tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with cytochrome P450 isoforms and other metabolic enzymes . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 isoforms, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations can affect the compound’s bioavailability and activity, as well as its potential for drug-drug interactions. Additionally, this compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake and accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been found to localize in the cytoplasm and nucleus, where it can interact with TRKs and other nuclear proteins . These interactions can influence the compound’s ability to modulate gene expression and cellular signaling pathways. Additionally, the compound’s localization to specific organelles, such as mitochondria, can impact its effects on cellular metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazolo[3,4-B]pyridine typically involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. One common method involves the cyclization of 5-amino-1-methylpyrazole with 2-chloropyridine under basic conditions . Another approach includes the reaction of 5-amino-1-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may be optimized for higher yields and cost-effectiveness. Continuous flow synthesis and other advanced techniques may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring structure
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce reduced derivatives with altered functional groups .
Scientific Research Applications
5-Methyl-1H-pyrazolo[3,4-B]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: A closely related compound with similar chemical and biological properties.
2H-Pyrazolo[3,4-B]pyridine: Another isomer with distinct reactivity and applications.
Pyrazolo[4,3-B]pyridine: A structural analog with variations in the ring fusion pattern
Uniqueness
5-Methyl-1H-pyrazolo[3,4-B]pyridine is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its selectivity and potency as a bioactive molecule compared to other similar compounds .
Properties
IUPAC Name |
5-methyl-1H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6-4-9-10-7(6)8-3-5/h2-4H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUJUMZCZFHRFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-04-7, 1426427-07-7 | |
Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426427-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.